Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves two steps from acetic acid. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate consists of a phenoxy group attached to an acetate moiety. The presence of bromine and methoxy groups contributes to its unique properties. Refer to the 2D and 3D representations for a visual depiction .
Scientific Research Applications
Synthesis Process and Application
Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate has been synthesized through a series of steps including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate as raw material. This compound shows the potential for improvement in synthesis processes, leading to a simplified operation procedure and reduced production costs. Its application spans across various fields including materials science and organic synthesis, where its yield was reported to be 70.8% (L. Jing, 2003).
Crystal and Molecular Structure
The crystal and molecular structures of related compounds have been extensively studied, providing insights into their stability and reactivity. For instance, single crystal X-ray diffraction data has been used to report the structures of compounds similar to Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate, highlighting their potential applications in the development of new materials with specific optical or electronic properties (M. Kaur et al., 2012).
Antimicrobial and Antiviral Activities
Compounds with structures closely related to this compound have been synthesized and tested for their biological activities, including antimicrobial and antiviral effects. For example, ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates exhibited notable antihypertensive and anti-inflammatory activities, suggesting a potential for pharmacological applications (R. Chikhale et al., 2009).
Reaction Mechanisms and Chemical Properties
The reaction mechanisms and chemical properties of similar ethyl acetate derivatives have been a subject of study, providing valuable information on their reactivity and potential applications in organic synthesis. For instance, the cleavage of carbon–oxygen single bonds in reactions involving aryl ethyl acetals and ethylmagnesium bromide in diethyl ether has been kinetically studied, revealing insights into their nucleophilic character (P. Beltrame et al., 1976).
Marine Derived Compounds and Natural Product Synthesis
The isolation and structural elucidation of compounds from marine sources, including those structurally similar to this compound, have contributed to the understanding of natural products' chemistry and their potential applications in drug discovery and development (Hong-Hua Wu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving glucocorticoid metabolism .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes, depending on its targets and the nature of its interactions with them .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-(phenyliminomethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-17(21)12-24-18-13(9-14(19)10-16(18)22-2)11-20-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAONYJWQMTZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.